molecular formula C4H7BrO2 B108633 2-Bromoethyl acetate CAS No. 927-68-4

2-Bromoethyl acetate

Cat. No. B108633
CAS RN: 927-68-4
M. Wt: 167 g/mol
InChI Key: RGHQKFQZGLKBCF-UHFFFAOYSA-N
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Description

2-Bromoethyl acetate is a chemical compound that is part of a broader class of bromoalkyl acetates, which are significant as fine chemical raw materials and intermediates in various chemical syntheses . These compounds are of interest due to their utility in forming carbon-carbon bonds and their reactivity with bases, among other properties.

Synthesis Analysis

The synthesis of bromoalkyl acetates, including 2-bromoethyl acetate, involves various methods that have been explored and refined over time. For instance, the synthesis of related compounds like 2-bromoallyl acetate involves Ni(II)/Cr(II)-mediated coupling reactions with aldehydes, demonstrating the versatility of bromoalkyl acetates in forming carbon-carbon bonds . Another example is the synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction catalyzed by copper(ii) acetate, which shows the potential for enantioselective synthesis of bromoalkyl compounds .

Molecular Structure Analysis

The molecular structure of bromoalkyl acetates is characterized by the presence of a bromine atom, which is electron-withdrawing, and other substituents like acetyl or methoxy groups that can have electron-donating properties. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted, indicating the influence of the bromine atom on the molecular geometry .

Chemical Reactions Analysis

Bromoalkyl acetates are highly reactive towards bases, as seen in the reactions of 2-bromo-2,2-dinitroethyl acetate with various bases, leading to different products depending on the conditions . Additionally, the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions to form 2-oxopropyl derivatives highlights the interesting transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoalkyl acetates are influenced by the presence of the bromine atom and the acetate group. These compounds typically have significant reactivity, which is useful in synthetic applications. For example, the selective inhibition of methanogenesis by 2-bromoethanesulfonate, a related compound, demonstrates the biological activity that can be associated with bromoalkyl acetates . Furthermore, the ability of these compounds to form strong hydrogen-bonded dimers in the crystal structure, as seen with 2-(3-Bromo-4-methoxyphenyl)acetic acid, is indicative of their potential for forming stable structures through non-covalent interactions .

Scientific Research Applications

Carbon-Carbon Bond Formation

2-Bromoethyl acetate is an efficient substrate for carbon-carbon bond formation. It has been utilized in Ni(II)/Cr(II)-mediated coupling reactions with aliphatic and aryl aldehydes. This substrate's role in forming vinylchromium species, which do not readily undergo acetate elimination, highlights its efficiency in carbon-carbon bond formations. Additionally, its products serve as precursors for palladium-mediated reactions, demonstrating its utility as a linchpin for multiple carbon-carbon bond formations (Taylor & Ciavarri, 1999).

Electrochemical Radical Cyclization

2-Bromoethyl acetate is instrumental in the electrochemical radical cyclization of 2-bromoethyl 2-alkynyl ethers. This process involves chloro(pyridine)cobaloxime(III) and a zinc plate sacrificial anode in an undivided cell. The reaction, efficient under neutral conditions, has been applied to various bromo acetals (Inokuchi et al., 1994).

Difluoroallenes Synthesis

In synthesizing 1,1-difluoroallenes, 2-bromo-3,3-difluoroallylic acetates, prepared from carbonyl compounds and 1-bromo-2,2-difluorovinyllithium followed by acetylation, are crucial. The bromoacetates undergo selective 1,2-elimination of lithium acetate to yield mono- and disubstituted 1,1-difluoroallenes (Yokota et al., 2009).

Methanogenesis Inhibition

2-Bromoethyl acetate plays a role in inhibiting methanogenesis, particularly from acetate in thermophilic anaerobic digestors. This compound's effects on metabolism in sludge, including acetate accumulation and methanogenesis reduction, have been studied, offering insights into controlling microbial processes in such environments (Zinder, Anguish, & Cardwell, 1984).

Histochemical Esterase Activity Demonstration

In histochemistry, 5-Bromoindoxyl acetate has been utilized for demonstrating esterase activities. Its unique pH optima and fine granularity of resultant crystals make it valuable for studying tissue-specific enzyme activities (Pearson & Defendi, 1957).

Safety And Hazards

2-Bromoethyl acetate is a combustible liquid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It should be handled with protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromoethyl acetate
Source PubChem
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InChI

InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHQKFQZGLKBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70878738
Record name ETHANOL, 2-BROMO-, ACETATE
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Molecular Weight

167.00 g/mol
Source PubChem
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Product Name

2-Bromoethyl acetate

CAS RN

927-68-4
Record name 2-Bromoethyl acetate
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Record name 1-Acetoxy-2-bromoethane
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Record name 2-BROMOETHYL ACETATE
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Record name Ethanol, 2-bromo-, 1-acetate
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Record name 2-bromoethyl acetate
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Record name 1-ACETOXY-2-BROMOETHANE
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Synthesis routes and methods

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.79 mmol
Type
reactant
Reaction Step Six
Quantity
0.12 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
330
Citations
H Haubenstock, C VanderWerf - The Journal of Organic …, 1964 - ACS Publications
… Addition of acetyl hypobromiteto p-methylstyrene and pchlorostyrene also gave 1 -aryl-2-bromoethyl acetate without any detectable amount of its isomer, 2-aryl-2bromoethyl acetate, as …
Number of citations: 9 pubs.acs.org
B Garnaik - Organic preparations and procedures international, 1995 - Taylor & Francis
… g (0.149 mole) of 2-bromoethyl acetate in 15 mL of DMF and heated to 80" for 14 hrs. After that time, an additional portion of 12.5 g (0.074 mole) of 2-bromoethyl acetate was added. The …
Number of citations: 3 www.tandfonline.com
J Diminnie, S Metts, EJ Parsons - Organometallics, 1995 - ACS Publications
… The bromo derivatives, 1,2-dibromoethane, l-bromo-2-chloroethane, 2-bromoethyl acetate, and 2- … 2-Bromoethyl acetate yielded a small amount of coupled products, but primarily it …
Number of citations: 40 pubs.acs.org
T Uto, S Idenoue, K Yamamoto… - Physical Chemistry …, 2018 - pubs.rsc.org
… Finally, we experimentally investigated the dissolution of chitin in a mixture of 2-bromoethyl acetate as a bromide generator, with 1-allyl-3-methylimidazolium chloride (AMIMCl) to …
Number of citations: 36 pubs.rsc.org
RL McConnell, HW Coover Jr - Journal of the American Chemical …, 1957 - ACS Publications
… prepared by the Arbuzov reaction of 2-bromoethyl acetate and triethyl phosphite. The addition of diethyl hydrogen phosphite to vinyl acetate in the presence of benzoyl peroxide also …
Number of citations: 36 pubs.acs.org
T Wang - Chinese Journal of Organic Chemistry, 2013 - sioc-journal.cn
… 2-Amino-6-chloropurine (1) was reacted with 2-bromoethyl acetate to yield 9-acetoxyethyl-2-amino-6-chloro-purine (2), which was treated with NBS to afford 9-acetoxyethyl-2-amino-8-…
Number of citations: 1 sioc-journal.cn
JJ D'Amico, FG Bellinger - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
… Esters of acetic acid 24 -28 were prepared by the reaction of the appropriate 2-benzothiazolinone with 2-bromoethyl acetate under basic conditions. Esterification of 1 with various acids …
Number of citations: 6 onlinelibrary.wiley.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
2‐Bromoethyl acetate - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
HM McConnell, RD Kornberg - Biochemistry, 1971 - ACS Publications
… (b) 2-Bromoethyl acetate was prepared by the reaction of 2-bromoethanol with acetic … ,2,6,6tetramethylpiperidine and 15.5 g of 2-bromoethyl acetate was kept in the dark at room …
Number of citations: 186 pubs.acs.org
JR Piper, LM Rose, AG Laseter… - Journal of Medicinal …, 1974 - ACS Publications
… alkylation of acylated intermediates, however, failed to produce characterizable products: (1) N6,0-dialkylation of A^-acetyl-NMp-tolylsulfonyl)-L-lysine3 with 2-bromoethyl acetate, (2) …
Number of citations: 2 pubs.acs.org

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